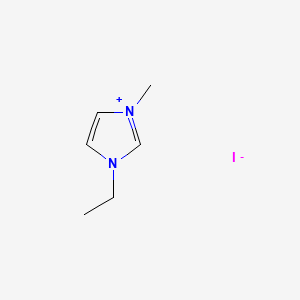
2,3,4-Trimethoxy-6-nitrobenzaldehyde
Vue d'ensemble
Description
2,3,4-Trimethoxy-6-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol . It is a methoxylated heterocycle that is expressed as an acyl group in reactions . The compound is characterized by the presence of three methoxy groups and a nitro group attached to a benzaldehyde core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxy-6-nitrobenzaldehyde typically involves the following steps :
Methylation of Gallic Acid: Gallic acid is used as a starting material and is methylated using dimethyl sulfate in the presence of sodium hydroxide to form 1,2,3-trimethoxybenzene.
Formylation Reaction: The intermediate 1,2,3-trimethoxybenzene undergoes a formylation reaction with a Vilsmeier-Haack reagent to yield 2,3,4-trimethoxybenzaldehyde.
Nitration: The final step involves the nitration of 2,3,4-trimethoxybenzaldehyde to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process ensures that the product purity is above 99% and the total yield reaches approximately 73% .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including :
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,3,4-Trimethoxy-6-aminobenzaldehyde.
Oxidation: 2,3,4-Trimethoxy-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4-Trimethoxy-6-nitrobenzaldehyde has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and pigments due to its electrophilic nature.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethoxy-6-nitrobenzaldehyde involves its electrophilic nature due to the presence of methoxy and nitro groups . These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The methoxy groups increase the electron density on the aromatic ring, enhancing its reactivity towards nucleophiles. The nitro group, being an electron-withdrawing group, further increases the compound’s electrophilicity .
Comparaison Avec Des Composés Similaires
- 2,3,4-Trimethoxybenzaldehyde
- 2,3,4-Trimethoxy-6-aminobenzaldehyde
- 2,3,4-Trimethoxy-6-nitrobenzoic acid
Comparison: 2,3,4-Trimethoxy-6-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups, which significantly enhance its electrophilic nature compared to its analogs . This makes it more reactive in various chemical reactions, providing a broader range of applications in synthetic chemistry and industrial processes .
Propriétés
IUPAC Name |
2,3,4-trimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDBXITMSPPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488308 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52978-83-3 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)













